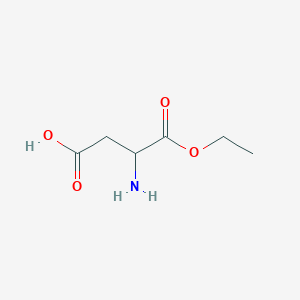

3-Amino-4-ethoxy-4-oxobutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFCDLWCQIARFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298003 | |

| Record name | 3-amino-4-ethoxy-4-oxobutanoic acid(non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21860-85-5 | |

| Record name | NSC120026 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-ethoxy-4-oxobutanoic acid(non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 4 Ethoxy 4 Oxobutanoic Acid and Its Chiral Analogs

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral amino acids and their derivatives. These approaches leverage the inherent stereoselectivity of enzymes to catalyze key transformations.

Enzymes such as proteases can be employed in the synthesis of polypeptides from amino acid esters in a process known as chemoenzymatic polymerization (CEP). nih.gov This method is advantageous as it proceeds under mild, aqueous conditions and can avoid the need for protecting reactive side-chain functional groups. nih.gov For instance, papain has been used to catalyze the regioselective polymerization of amino acid esters, yielding α-linked polypeptides. nih.gov This enzymatic approach could theoretically be adapted for the selective synthesis of peptides incorporating 3-amino-4-ethoxy-4-oxobutanoic acid.

Furthermore, enzyme engineering has expanded the toolbox for creating non-canonical amino acids. The β-subunit of tryptophan synthase (TrpB), a pyridoxal (B1214274) phosphate-dependent enzyme, has been engineered through directed evolution to catalyze the synthesis of β-substituted amino acids. nih.govresearchgate.net While challenges such as product re-entry into the catalytic cycle exist, these can be mitigated through strategies like kinetic competition with excess l-serine, enabling preparative scale synthesis. nih.govresearchgate.net This technology holds promise for the direct synthesis of chiral β-amino acid derivatives.

Amino acid dehydrogenases (AADHs) represent another class of enzymes suitable for the sustainable and atom-efficient synthesis of optically pure amino acids through the asymmetric reductive amination of α-keto acids. acs.org Engineering efforts have focused on expanding the substrate scope of AADHs to accommodate bulkier substrates, which could be applicable to precursors of this compound. acs.org

A summary of relevant enzymatic approaches is presented below:

| Enzyme Class | Reaction Type | Substrates | Potential Application for Target Compound |

| Proteases (e.g., Papain) | Chemoenzymatic Polymerization | Amino acid esters | Incorporation into peptides |

| Tryptophan Synthase (TrpB) | β-Substitution | Serine, Indoles, Amines | Direct synthesis of chiral β-amino acid derivatives |

| Amino Acid Dehydrogenases (AADHs) | Asymmetric Reductive Amination | α-Keto acids | Synthesis of chiral amino acid precursors |

Asymmetric Synthesis Routes Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis provides a powerful means to control the stereochemistry at the C3 position of this compound, leading to the selective formation of either the (R) or (S) enantiomer. This is often achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered. wikipedia.org Popular chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and those derived from naturally occurring compounds like amino acids and terpenes. wikipedia.orgnih.gov

For the synthesis of β-amino esters, a chiral auxiliary can be attached to the precursor molecule. The chiral environment created by the auxiliary then directs the facial selectivity of reactions such as enolate alkylation or addition reactions. researchgate.net For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide, and subsequent deprotonation and reaction with an electrophile proceeds with high diastereoselectivity due to the directing effect of the auxiliary's methyl group. wikipedia.org Phenylglycinol-based auxiliaries have also shown excellent stereoselectivity in epoxidation and aziridination reactions. nih.gov

Chiral Catalysts:

Chiral catalysts, including both metal complexes and organocatalysts, can induce enantioselectivity in a reaction without being covalently bonded to the substrate. Chiral Brønsted acids, such as those derived from BINOL (1,1'-bi-2-naphthol), have proven effective in catalyzing asymmetric Mannich-type reactions. researchgate.netrsc.org This reaction, involving the addition of an enolate to an imine, is a key method for synthesizing β-amino esters. Chiral phosphoric acids, for instance, can catalyze the reaction between ketene (B1206846) silyl (B83357) acetals and aldimines to produce β-amino esters with high enantioselectivity. researchgate.net

The following table summarizes the key features of these asymmetric approaches:

| Method | Key Component | Typical Reaction | Advantage |

| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine | Enolate Alkylation, Aldol Reactions | High diastereoselectivity, recoverable auxiliary wikipedia.orgnih.govresearchgate.net |

| Chiral Catalyst | Chiral Phosphoric Acids (BINOL-derived) | Mannich-type reaction | Catalytic amount needed, high enantioselectivity researchgate.netrsc.org |

| Chiral Catalyst | Chiral P,N-ligands with Copper | Michael Addition | High yields and enantioselectivities for β-amino compounds mdpi.com |

Multi-Step Total Synthesis Strategies from Readily Available Precursors

The total synthesis of this compound can be achieved through multi-step sequences starting from simple, commercially available precursors. L-aspartic acid, itself a natural amino acid, serves as an excellent chiral starting material for the synthesis of β-amino acid derivatives. researchgate.net

One reported strategy involves the synthesis of a chiral β-amino acid derivative from L-aspartic acid. researchgate.net This approach preserves the stereochemistry of the starting material. The synthesis began with the protection of the amino group of L-aspartic acid, followed by the formation of a Weinreb amide. A subsequent Grignard reaction with a suitable organometallic reagent and a final reduction step yielded the target β-amino acid derivative. researchgate.net

A general retrosynthetic analysis for this compound could start by disconnecting the ethyl ester, leading back to 3-aminobutanedioic acid. This, in turn, can be envisioned as being derived from a protected aspartic acid derivative.

A plausible forward synthesis from L-aspartic acid could involve the following key transformations:

Protection: Selective protection of the α-carboxylic acid and the amino group of L-aspartic acid.

Esterification: Esterification of the free β-carboxylic acid to form the ethyl ester.

Deprotection: Removal of the protecting groups to yield the final product.

The choice of protecting groups is critical to the success of such a sequence, as discussed in the subsequent section.

Optimization of Reaction Conditions for Scalable and Sustainable Production in Research

For the synthesis of this compound to be practical on a larger scale and environmentally friendly, optimization of reaction conditions is crucial. This involves considering factors such as solvent choice, catalyst loading, temperature, and the use of renewable resources.

Sustainable Production of Amino Acid Precursors:

The production of amino acids, the fundamental building blocks, is increasingly moving towards more sustainable methods. Fermentation processes are being continuously improved through systems and synthetic biology approaches to enhance the efficiency of amino acid-producing microbial strains. nih.govsemanticscholar.org A significant advancement is the use of sustainable carbon sources like glycerol (B35011) or pyrolytic sugars from cellulosic biomass, moving away from food-based feedstocks such as glucose. nih.govnus.edu.sg Research has demonstrated the feasibility of producing amino acids, including aspartic acid, from woody biomass derivatives. nus.edu.sg

Chemocatalytic Methods from Biomass:

Chemocatalytic conversion of biomass-derived feedstocks offers another promising route for sustainable amino acid production. rsc.org This can involve the introduction of nitrogen-containing functional groups into oxygen-rich biomass derivatives or starting from nitrogen-containing biomass like chitin. rsc.org

Optimization of Synthetic Steps:

In the context of chemical synthesis, optimizing reaction conditions can lead to higher yields, reduced waste, and easier purification. For instance, in reactions like the aza-Michael addition for forming β-amino carbonyl compounds, the use of water as a solvent and a catalyst like ceric ammonium (B1175870) nitrate (B79036) offers a mild and environmentally benign option. organic-chemistry.org Solvent-free conditions, where possible, also contribute to a greener process. organic-chemistry.org

The table below highlights key considerations for scalable and sustainable synthesis:

| Aspect | Conventional Approach | Sustainable/Optimized Approach |

| Starting Materials | Petroleum-based | Biomass-derived (e.g., glycerol, cellulose) nih.govnus.edu.sgrsc.org |

| Amino Acid Production | Chemical synthesis, traditional fermentation | Engineered microbial fermentation, chemocatalysis from biomass nih.govsemanticscholar.orgrsc.org |

| Solvents | Organic solvents | Water, solvent-free conditions, green solvents organic-chemistry.org |

| Catalysts | Stoichiometric reagents | Catalytic amounts of reusable or low-toxicity catalysts organic-chemistry.org |

Protecting Group Strategies for Amino, Carboxyl, and Ester Functionalities

The presence of an amino group, a carboxylic acid, and an ester in this compound necessitates a careful protecting group strategy during synthesis to prevent unwanted side reactions. The choice of protecting groups must be orthogonal, meaning that each can be removed selectively without affecting the others.

Amino Group Protection:

Commonly used protecting groups for the amino functionality include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.com

Boc (tert-Butoxycarbonyl): This group is stable under basic conditions but is readily cleaved with acids like trifluoroacetic acid (TFA). peptide.com

Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acid but is removed by treatment with a base, typically piperidine (B6355638). peptide.com

Carboxyl Group Protection:

The β-carboxyl group of the aspartic acid backbone is prone to an intramolecular side reaction, leading to the formation of an aspartimide. This is particularly problematic during peptide synthesis under basic conditions used for Fmoc deprotection. iris-biotech.de To minimize this, sterically bulky ester protecting groups are employed.

Bulky Alkyl Esters: Groups like the 2,4-dimethyl-3-pentyl ester have been shown to be significantly more resistant to base-catalyzed aspartimide formation compared to less hindered esters like the cyclohexyl group. iris-biotech.denih.gov Other bulky trialkyl-methyl esters also offer good protection. iris-biotech.de

Allyl Esters: These can be used for selective deprotection of the side chain, for example, in the synthesis of cyclic peptides. Allyl esters are stable to both TFA and piperidine but can be cleaved using a palladium catalyst. peptide.com

The following table summarizes common protecting groups and their cleavage conditions:

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) peptide.com | Stable to base. |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) peptide.com | Stable to acid. |

| Carboxyl (Side Chain) | 2,4-Dimethyl-3-pentyl ester | - | Acid | Bulky group, minimizes aspartimide formation. iris-biotech.denih.gov |

| Carboxyl (Side Chain) | Allyl ester | All | Palladium catalyst peptide.com | Orthogonal to Boc and Fmoc. |

A well-designed protecting group strategy is fundamental to the successful multi-step synthesis of this compound and its derivatives, ensuring high yields and purity of the final product.

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of 3 Amino 4 Ethoxy 4 Oxobutanoic Acid

Mechanistic Investigations of Amino Group Transformations (e.g., Acylation, Alkylation)

The primary amino group in 3-amino-4-ethoxy-4-oxobutanoic acid is a key site for nucleophilic reactions, most notably acylation and alkylation. These transformations are crucial for peptide synthesis and for the creation of derivatives with modified biological properties.

Acylation: The amino group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form amides. aklectures.com This reaction is fundamental in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. For the acylation of amino acids, the pH must be controlled to ensure the amino group is in its neutral, nucleophilic form (-NH2) rather than its protonated, non-nucleophilic ammonium (B1175870) form (-NH3+). abiscientific.com N-acylated amino acids are a significant class of molecules with diverse biological roles. science.govnih.gov For instance, structural modifications at the 2-amino group of L-aspartic acid derivatives, including acylation, are explored to understand charge and hydrogen bonding effects on biological activity. nih.gov

Alkylation: The amino group can also be alkylated by reacting with alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom. As with acylation, the reaction conditions need to be managed to maintain the nucleophilicity of the amine. Reductive amination is another important pathway where a carbonyl compound reacts with the amino group to form an imine, which is then reduced to a new secondary or tertiary amine. This method has been used in the synthesis of complex molecules like enalapril, which involves the reductive amination of an α-keto ester with a dipeptide unit. acs.orgacs.org

Interactive Table: Summary of Amino Group Transformations

| Transformation | Reagent Type | Product | Key Conditions |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | Basic or neutral pH to deprotonate the amino group abiscientific.com |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Controlled pH |

Carboxylic Acid Functionalization and Ester Linkage Modifications

The presence of both a free carboxylic acid and an ethyl ester group provides dual reactivity at the carboxyl termini of the molecule.

Carboxylic Acid Functionalization: The carboxylic acid moiety can undergo standard transformations. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method to produce esters. pearson.comorganic-chemistry.org This reaction is reversible, and the equilibrium can be driven towards the ester product by removing water or using an excess of the alcohol. organic-chemistry.org The carboxylic acid can also be converted into amides by reacting with amines using coupling agents, or converted to acid chlorides using reagents like thionyl chloride. These activated forms are then susceptible to nucleophilic attack. The modification of this carboxyl group is a key strategy in medicinal chemistry to create bioisosteres, which are functional groups with similar physical or chemical properties that can alter the pharmacokinetic profile of a molecule. nih.gov

Ester Linkage Modifications: The ethyl ester group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions (saponification). abiscientific.com Enzymatic hydrolysis using lipases can also be employed, often with high stereoselectivity, providing a method for the kinetic resolution of racemic β-amino esters. mdpi.com Transesterification, the exchange of the ethyl group for a different alkyl group by reacting with another alcohol under acid or base catalysis, is another possible modification.

Stereoselective Reactions at the Chiral Center and Adjacent Carbons

The chiral center at the C3 position is a defining feature of this compound. The synthesis and subsequent reactions of this compound often focus on controlling the stereochemistry at this center and the adjacent C2 carbon.

The stereoselective synthesis of β-amino acids and their derivatives is a significant area of research. tandfonline.comtandfonline.com Common strategies include the asymmetric hydrogenation of enamines, the addition of nucleophiles to imines, and conjugate addition reactions. nih.gov One of the most prevalent methods for establishing the stereocenter involves the diastereoselective reduction of a β-keto ester precursor. acs.org Various reducing agents and conditions have been developed to selectively produce either the syn- or anti-β-hydroxy ester, which can then be converted to the corresponding β-amino ester. nih.govresearchgate.net For example, chelation-controlled reductions using certain boron or aluminum-based reagents can provide high diastereoselectivity. acs.org

Furthermore, stereoselectivity can be achieved in reactions at the α-carbon (C2). The formation of an enolate at the C2 position allows for stereocontrolled alkylation, which is crucial for synthesizing α-substituted β-amino acids. tandfonline.comnih.gov Iron-catalyzed hydrogen atom transfer (HAT)-initiated rearrangements of β-keto esters can also be used to create cyclic structures with two adjacent stereocenters, including a quaternary carbon. acs.org

Interactive Table: Stereoselective Synthesis Strategies

| Reaction Type | Precursor | Key Feature | Outcome |

|---|---|---|---|

| Diastereoselective Reduction | β-Keto Ester | Use of chiral reducing agents or catalysts | Formation of a specific stereoisomer of a β-hydroxy ester acs.orgnih.gov |

| Asymmetric Conjugate Addition | α,β-Unsaturated Ester | Addition of a nitrogen nucleophile using a chiral catalyst | Enantioselective formation of a β-amino ester nih.gov |

Cyclization Reactions and Heterocycle Formation Involving the Compound

The bifunctional nature of this compound, possessing both an amine nucleophile and two electrophilic carboxyl groups, makes it an ideal precursor for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. wikipedia.org

Lactam Formation: The most direct cyclization involves the intramolecular reaction between the amino group and one of the carboxyl groups to form a lactam (a cyclic amide). wikipedia.org

γ-Lactam (Pyrrolidin-2-one): If the ethyl ester at C4 is hydrolyzed to a carboxylic acid, subsequent activation and intramolecular amidation can lead to the formation of a five-membered γ-lactam ring. Syntheses of substituted pyrrolidines are well-established, often starting from amino acid precursors. mdpi.comnih.govorganic-chemistry.org

δ-Lactam (Piperidin-2-one): Cyclization involving the C1 carboxylic acid and the C3 amino group would lead to a four-membered β-lactam. β-Lactams are famously found in penicillin antibiotics and can be synthesized from β-amino acids. nih.govnih.gov The synthesis of larger rings like piperidinones (δ-lactams) from amino esters is also a common strategy in heterocyclic chemistry. sciencemadness.orgnih.govorganic-chemistry.org

These cyclization reactions can be promoted by coupling agents that activate the carboxylic acid or by thermal conditions. The specific heterocycle formed depends on which carboxyl group participates in the reaction and the reaction conditions employed.

Synthesis of Structural Analogs and Isosteric Derivatives for Probing Chemical Biology

In chemical biology and drug discovery, the synthesis of structural analogs and isosteres of a lead compound is a cornerstone for optimizing biological activity, selectivity, and pharmacokinetic properties. For this compound, which is a derivative of the endogenous amino acid aspartic acid, analogs can be designed by modifying its key functional groups. nih.gov

Carboxylic Acid Isosteres: The free carboxylic acid group is often a target for modification as it is typically ionized at physiological pH, which can limit cell permeability. Isosteres are functional groups that mimic the electronic and steric properties of the original group. Common non-classical isosteres for carboxylic acids include tetrazoles, hydroxamic acids, squaric acids, and 3-hydroxyisoxazoles. nih.govyoutube.comcambridgemedchemconsulting.com Replacing the carboxylic acid of the target molecule with one of these groups can modulate its acidity and polarity, potentially improving its drug-like properties while maintaining key interactions with a biological target. nih.gov

Amino and Ester Group Analogs: The amino group can be converted to various amides and sulfonamides, or alkylated to secondary and tertiary amines, to probe the importance of its hydrogen-bonding capacity and basicity. nih.gov The ethyl ester can be varied to other esters (e.g., methyl, tert-butyl) or converted to amides to explore how different substituents at this position affect activity and metabolic stability. These modifications help to build a structure-activity relationship (SAR) profile, guiding the design of more potent and specific molecular probes or therapeutic candidates.

Applications of 3 Amino 4 Ethoxy 4 Oxobutanoic Acid in Complex Molecular Synthesis

Role as a Chiral Building Block in Advanced Organic Synthesis

One notable application lies in the synthesis of β-lactams, which are core structural motifs in a wide range of antibiotic agents. The 3-amino group and the adjacent stereocenter of 3-Amino-4-ethoxy-4-oxobutanoic acid can be elaborated to form the characteristic four-membered azetidinone ring of β-lactams. By utilizing the inherent chirality of the starting material, chemists can achieve high levels of stereocontrol in the final β-lactam product, which is often crucial for its biological activity.

| Chiral Building Block | Synthetic Application | Key Feature Utilized |

| (S)-3-Amino-4-ethoxy-4-oxobutanoic acid | Asymmetric synthesis of β-lactam antibiotics | Pre-existing stereocenter directs the formation of new stereocenters. |

| (S)-3-Amino-4-ethoxy-4-oxobutanoic acid | Synthesis of chiral ligands for asymmetric catalysis | The amino and ester groups provide handles for further functionalization. |

Utility in Peptide Chemistry and Peptidomimetic Design

As a β-amino acid ester, this compound is a valuable component in the field of peptide chemistry and the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

The incorporation of β-amino acids like this compound into peptide sequences can induce specific secondary structures, such as helices and turns. This is because the additional methylene group in the backbone of β-amino acids alters the conformational preferences of the peptide chain. This ability to control the three-dimensional structure of a peptide is critical for its interaction with biological targets.

Furthermore, the ester functionality of this compound allows for its straightforward coupling with other amino acids or peptide fragments using standard peptide synthesis protocols. The resulting β-peptides or mixed α/β-peptides can exhibit unique biological activities and pharmacological profiles compared to their natural α-peptide counterparts.

| Application Area | Specific Use of this compound | Resulting Molecule Type |

| Peptide Chemistry | Incorporation into peptide backbones | β-peptides, α/β-hybrid peptides |

| Peptidomimetic Design | Inducing stable secondary structures (e.g., helices, turns) | Conformationally constrained peptides |

| Drug Discovery | Development of protease-resistant peptide analogues | Peptidomimetics with improved pharmacokinetic properties |

Precursor for Scaffold Construction in Chemical Biology Research

In chemical biology, molecular scaffolds provide a framework upon which functional groups can be displayed in a precise three-dimensional arrangement. These scaffolds are essential tools for probing biological processes and for the development of new therapeutic agents. This compound serves as a versatile precursor for the construction of a variety of heterocyclic scaffolds.

The amino and ester groups of the molecule can participate in a range of cyclization reactions to form diverse ring systems. For instance, intramolecular amidation can lead to the formation of lactams, while reactions with other bifunctional reagents can yield more complex heterocyclic structures. The inherent chirality of the starting material can be transferred to the resulting scaffold, enabling the synthesis of enantiomerically pure molecular probes and drug candidates.

Contributions to Natural Product Synthesis Research

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically important molecules for further study. The structural complexity and stereochemical richness of many natural products make their synthesis a formidable challenge.

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential as a key building block is evident. Its ability to introduce a stereodefined three-carbon unit with amino and carboxyl functionalities makes it a strategic precursor for the synthesis of various classes of natural products, including alkaloids and polyketides. The principles of asymmetric synthesis, which are central to natural product synthesis, often rely on the use of chiral pool starting materials like this compound to establish key stereocenters early in the synthetic sequence.

Computational and Theoretical Investigations of 3 Amino 4 Ethoxy 4 Oxobutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 3-Amino-4-ethoxy-4-oxobutanoic acid, these calculations can provide a wealth of information about its intrinsic properties.

Detailed research findings from computational studies on analogous molecules suggest that the electronic properties are highly dependent on the molecular geometry and the chemical environment. For instance, calculations on similar ester-containing compounds have been used to determine key electronic parameters. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Furthermore, quantum chemical calculations can be employed to determine various reactivity descriptors. These descriptors, derived from the electronic structure, offer insights into how the molecule will interact with other chemical species. Key reactivity descriptors include:

Electron Affinity and Ionization Potential: These values indicate the energy change upon gaining or losing an electron, respectively, and are crucial for understanding redox processes.

Chemical Hardness and Softness: These concepts relate to the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity: This describes the tendency of a molecule to attract electrons.

Fukui Functions and Dual Descriptors: These are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Below is an interactive data table illustrating the types of electronic property data that can be generated for this compound through quantum chemical calculations, based on typical values for similar organic molecules.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron. |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of the molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time.

A systematic conformational search can be performed using various computational methods, from simple molecular mechanics force fields to more accurate but computationally intensive quantum mechanical methods. Such a search would reveal the preferred spatial arrangements of the amino, ethoxy, and carboxylic acid groups, which are crucial for its interactions with biological targets or other reactants. A study on amino acid conformer search using Bayesian optimization combined with quantum chemistry methods highlights an efficient approach to finding relevant conformers. aalto.fi

Molecular dynamics simulations can offer deeper insights into the dynamic nature of this compound in different environments, such as in aqueous solution. These simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes the positions and velocities of the atoms over time. From this trajectory, various properties can be analyzed, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecular conformation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radial Distribution Functions (RDFs): To understand the solvation structure around specific atoms or functional groups.

Hydrogen Bonding Analysis: To characterize intramolecular and intermolecular hydrogen bonds.

For instance, MD simulations have been used to study peptides containing β-aspartic acid residues to understand their structural properties. bohrium.comresearchgate.net Similar simulations on this compound would elucidate its conformational landscape and how it is influenced by its environment.

The following interactive table summarizes the key aspects of conformational analysis and molecular dynamics simulations that would be relevant for studying this compound.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Search | Identification of low-energy conformers. | Predicting the most likely shapes of the molecule. |

| RMSD Analysis | Assessment of structural stability over time. | Understanding the rigidity/flexibility of the molecule. |

| RMSF Analysis | Identification of flexible regions. | Pinpointing atoms with high mobility. |

| Solvation Analysis | Understanding of interactions with solvent molecules. | Crucial for predicting behavior in solution. |

Transition State Modeling for Reactions Involving this compound

Transition state theory is a cornerstone of chemical kinetics, and computational modeling of transition states can provide invaluable information about reaction mechanisms and rates. For reactions involving this compound, such as its synthesis, degradation, or enzymatic conversion, transition state modeling can elucidate the reaction pathways and identify the rate-determining steps.

The process typically involves locating the transition state structure on the potential energy surface, which is a first-order saddle point connecting reactants and products. This is a computationally demanding task that requires sophisticated algorithms. Once the transition state is located, its structure and energy can be used to calculate the activation energy of the reaction.

For example, theoretical studies have been conducted on the mechanism of action of aspartic proteinases, applying quantum mechanical methods to model the catalytic site and the energy changes along the reaction path. nih.gov Similarly, the gas-phase elimination reactions of carboxylic acid esters have been investigated through the modeling of cyclic transition states. researchgate.net These approaches could be adapted to study reactions of this compound.

Key information that can be obtained from transition state modeling includes:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur.

Transition State Geometry: The molecular structure at the peak of the energy barrier.

Vibrational Frequencies: To confirm that the located structure is a true transition state (one imaginary frequency) and to calculate zero-point vibrational energies and thermodynamic properties.

Reaction Pathways: By mapping the minimum energy path from reactants to products through the transition state.

An illustrative data table for a hypothetical reaction of this compound is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 25 kcal/mol | Determines the reaction rate. |

| Transition State Bond Length (e.g., C-N) | 1.8 Å | Shows which bonds are breaking/forming. |

| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure as a transition state. |

| Reaction Enthalpy (ΔH) | -10 kcal/mol | Indicates if the reaction is exothermic or endothermic. |

Advanced Analytical Methodologies for Research Purity and Mechanistic Elucidation of 3 Amino 4 Ethoxy 4 Oxobutanoic Acid

High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Products (e.g., Multi-dimensional NMR, HRMS)

High-resolution spectroscopic methods are powerful tools for the unambiguous structural determination of 3-amino-4-ethoxy-4-oxobutanoic acid and the identification of transient intermediates or side products formed during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR experiments are crucial for assigning the precise connectivity of atoms within the molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are required for a definitive structural proof.

¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, allowing for the mapping of adjacent protons. For this compound, COSY would show correlations between the ethoxy group's methyl and methylene protons, and between the protons on the butanoic acid backbone.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, confirming which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by correlating the ethoxy protons to the ester carbonyl carbon.

Illustrative NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₃ (ethoxy) | ~1.2 (triplet) | ~14 | C=O (ester) |

| -CH₂- (ethoxy) | ~4.1 (quartet) | ~61 | C=O (ester), -CH₃ |

| -CH₂- (backbone) | ~2.8 (multiplet) | ~37 | C=O (acid), C=O (ester), -CH |

| -CH- (backbone) | ~4.0 (multiplet) | ~50 | C=O (acid), C=O (ester), -CH₂ |

| C=O (ester) | - | ~171 | -CH₂- (ethoxy), -CH- |

Note: This table contains typical, predicted chemical shift values for illustrative purposes. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, often to within 5 ppm. This precision allows for the determination of the elemental formula of this compound (C₆H₁₁NO₄), distinguishing it from other isobaric compounds. Furthermore, analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can confirm the compound's structure by identifying characteristic neutral losses, such as the loss of an ethoxy group (-45 Da) or water (-18 Da).

Chromatographic Separation Techniques for Enantiomeric Purity Assessment in Research

As this compound is a chiral molecule, assessing its enantiomeric purity is critical, particularly when it is used in stereoselective syntheses. Chiral chromatography is the benchmark technique for separating and quantifying enantiomers. molaid.com

High-Performance Liquid Chromatography (HPLC) is the most common method, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer. molaid.comgoogle.com The choice of CSP is vital for achieving effective separation. Common types of CSPs suitable for amino acid derivatives include:

Pirkle-type (donor-acceptor) columns: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to differentiate enantiomers. google.com

Macrocyclic antibiotic columns (e.g., teicoplanin-based): These offer broad enantioselectivity for amino acids through a combination of inclusion, hydrogen bonding, and ionic interactions.

Polysaccharide-based columns (e.g., cellulose or amylose derivatives): These are widely used and separate enantiomers based on their fit into the chiral grooves of the polysaccharide structure.

The development of a chiral HPLC method involves optimizing the mobile phase (a mixture of solvents like hexane and an alcohol), flow rate, and column temperature to maximize the resolution between the enantiomeric peaks. google.com Capillary electrophoresis (CE) is another powerful technique known for its high separation efficiency and low sample consumption, offering an alternative for chiral purity analysis. molaid.com

Typical Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Values/Options | Rationale |

|---|---|---|---|

| Chiral Stationary Phase | The chiral selector bonded to the support. | Pirkle-type, Polysaccharide-based, Macrocyclic antibiotic | Provides the basis for differential interaction with enantiomers. google.com |

| Mobile Phase | Solvent system that carries the analyte. | Normal Phase: Hexane/Ethanol/Acidic Additive | Modulates retention time and interaction strength with the CSP. google.com |

| Flow Rate | Speed at which the mobile phase moves. | 0.5 - 1.5 mL/min | Affects resolution and analysis time. |

| Column Temperature | Operating temperature of the column. | 20 - 40 °C | Can influence interaction kinetics and peak shape. |

| Detection | Method for observing the separated analytes. | UV-Vis Detector (e.g., at 210 nm) | Amino acids and esters typically absorb in the low UV range. |

Advanced Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are invaluable for real-time monitoring of the synthesis of this compound and for analyzing the composition of complex reaction mixtures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a mixture before they are detected by the mass spectrometer.

By continuously sampling a reaction, MS can track the depletion of starting materials and the formation of the desired product, as well as any intermediates or byproducts. This provides crucial kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.

High-resolution mass spectrometry can predict the expected mass-to-charge ratios (m/z) for various adducts of the target molecule, which is essential for its identification in a complex matrix.

Predicted m/z Values for Adducts of this compound (C₆H₁₁NO₄, Monoisotopic Mass = 161.0688 Da)

| Adduct | Formula | Predicted m/z | Ion Mode |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₂NO₄]⁺ | 162.0761 | Positive |

| [M+Na]⁺ | [C₆H₁₁NO₄Na]⁺ | 184.0580 | Positive |

| [M+K]⁺ | [C₆H₁₁NO₄K]⁺ | 200.0320 | Positive |

| [M-H]⁻ | [C₆H₁₀NO₄]⁻ | 160.0615 | Negative |

Source: Data derived from computational predictions.

Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Studies

While chiral chromatography can separate enantiomers, it does not reveal their absolute configuration (i.e., whether they are the (R) or (S) isomer). Chiroptical spectroscopy provides this information by measuring the differential interaction of chiral molecules with polarized light.

The primary techniques include:

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of the wavelength of light.

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light by a chiral molecule, typically in the UV-Vis range.

Vibrational Circular Dichroism (VCD): An infrared-based technique that measures the differential absorption of left and right circularly polarized IR radiation for vibrational transitions.

For a flexible molecule like this compound, the experimental ECD or VCD spectrum is compared with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of its absolute configuration.

Summary of Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures rotation of plane-polarized light vs. wavelength. | Determination of absolute configuration and conformational analysis. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Powerful for assigning the absolute configuration of molecules with chromophores. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | Provides detailed stereochemical information for the entire molecule. |

Biomolecular Interactions and Enzymatic Transformation Studies of 3 Amino 4 Ethoxy 4 Oxobutanoic Acid

Substrate Specificity and Kinetic Studies of Relevant Enzymes in vitro

The enzymatic processing of 3-Amino-4-ethoxy-4-oxobutanoic acid is anticipated to be primarily carried out by hydrolases, such as proteases and esterases, which are capable of cleaving ester and amide bonds.

Aspartic proteases, a class of endopeptidases, are known for their catalytic activity at acidic pH and their role in cleaving peptide bonds, particularly those involving hydrophobic residues. nih.govwikipedia.org These enzymes utilize a pair of highly conserved aspartate residues in their active site to activate a water molecule for catalysis. wikipedia.org While their primary substrates are proteins and peptides, the structural similarity of this compound to an aspartyl residue suggests potential, albeit likely inefficient, interaction. The specificity of these enzymes, however, often relies on interactions with an extended peptide chain, which is absent in this small molecule. wikipedia.org

Studies on poly(aspartate) hydrolase-1 from Pedobacter sp. KP-2 have shown a unique specificity for cleaving the β-amide bond between aspartate units. mdpi.com Interestingly, an attempt to polymerize diethyl L-aspartate, a close analogue of this compound, using the native PAA hydrolase-1 was unsuccessful due to the low dispersibility of the enzyme in the organic solvent required for the reaction. mdpi.com However, modification of the enzyme with poly(ethylene glycol) (PEG) improved its dispersibility and enabled the polymerization of the diethyl L-aspartate monomer. mdpi.com This suggests that under suitable conditions, enzymes can be engineered to recognize and process esters of aspartic acid.

Lipases are another class of enzymes that could potentially hydrolyze the ester bond of this compound. Lipase-catalyzed enantioselective hydrolysis has been successfully employed for the resolution of various β-amino esters. nih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) has been shown to catalyze the hydrolysis of hydroxy-substituted β-amino acid ethyl esters with moderate enantioselectivity. nih.gov This indicates that the ethyl ester group in this compound could be a target for lipase activity.

| Enzyme Class | Potential Interaction with this compound | Known Substrates/Analogues |

| Aspartic Proteases | Potential for weak binding or slow hydrolysis. | Peptides with hydrophobic residues. |

| Poly(aspartate) Hydrolases | Potential substrate under modified conditions. | Poly(aspartic acid), Diethyl L-aspartate (with modified enzyme). mdpi.com |

| Lipases | Potential for hydrolysis of the ethyl ester. | Various β-amino esters. nih.gov |

Investigations into Enzyme Mechanism Elucidation Using the Compound

The use of substrate analogues is a common strategy to investigate the mechanism of enzyme catalysis. While there are no specific studies detailing the use of this compound for elucidating enzyme mechanisms, its structure lends itself to such applications, particularly with proteases and esterases.

The general mechanism of aspartic proteases involves a general acid-base catalysis where two aspartate residues in the active site activate a water molecule to attack the scissile peptide bond. wikipedia.org By replacing a natural peptide substrate with this compound, one could potentially study the binding contribution of the aspartyl side chain and the influence of the free carboxyl group versus the ethyl ester.

In a study on an aspartame (B1666099) analogue, the replacement of a peptide bond with an ester bond resulted in the loss of the sweet taste. nih.gov This was attributed to the altered conformation and electronic properties of the ester bond compared to the rigid, planar peptide bond. nih.gov This highlights how the substitution of an amide with an ester, as is present in this compound relative to a peptide, can significantly impact biological interactions and can be a tool to probe the structural requirements of an active site.

Fluorinated substrate analogues are also powerful tools for mechanistic studies. While not directly involving this compound, the principles are applicable. The introduction of fluorine can alter the electronic properties of a substrate and can be used to trap enzymatic intermediates or inhibit enzymes, thereby providing insight into the catalytic mechanism.

Design and Synthesis of Enzymatic Probes Based on this compound

Enzymatic probes are valuable tools for detecting and characterizing enzyme activity in complex biological systems. While there is no direct evidence of this compound being used as a basis for enzymatic probes, its structure provides a scaffold that could be modified for such purposes.

For instance, the free amino group could be functionalized with a reporter group, such as a fluorophore or a chromophore. The resulting molecule could then act as a substrate for a target enzyme, and upon enzymatic cleavage of the ester bond, a detectable signal would be released. This approach is commonly used to design probes for various hydrolases.

The synthesis of such a probe would likely involve standard peptide coupling chemistry to attach a reporter molecule to the amino group of this compound. The choice of reporter would depend on the desired detection method (e.g., fluorescence, colorimetry).

Emerging Research Directions and Future Perspectives on 3 Amino 4 Ethoxy 4 Oxobutanoic Acid Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, offering enhanced safety, better process control, and facile scalability. nih.govacs.org The integration of the synthesis and derivatization of 3-Amino-4-ethoxy-4-oxobutanoic acid with flow chemistry and automated platforms represents a significant leap forward.

Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in batch reactors. whiterose.ac.ukresearchgate.net For the synthesis of this compound and its derivatives, flow chemistry can offer several advantages:

Improved Safety: Many reactions for synthesizing amino acid esters involve hazardous reagents or exothermic steps. Flow reactors, with their small reaction volumes, mitigate these risks. acs.org

Enhanced Reaction Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. nih.gov For instance, the esterification of amino acids can be significantly accelerated under microwave-assisted flow conditions. scirp.orgresearchgate.net

Telescoped Synthesis: Multiple reaction steps can be connected in a continuous sequence without the need for intermediate purification, streamlining the synthesis of complex derivatives from this compound. nih.gov

Automated Synthesis Platforms: The rise of automated synthesis platforms allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries. chimia.chmerckmillipore.comchemspeed.com These platforms, equipped with robotic handling and online analytics, can accelerate the discovery of novel derivatives of this compound with desired properties. By combining a variety of starting materials with the core structure of this compound, vast chemical spaces can be explored efficiently. chimia.ch

| Platform | Key Advantages for this compound | Relevant Reaction Classes |

| Continuous Flow Reactors | Enhanced safety, improved efficiency, potential for telescoped synthesis. nih.govwhiterose.ac.ukresearchgate.net | Esterification, amidation, catalytic hydrogenations. acs.orgscirp.org |

| Automated Synthesizers | High-throughput screening, rapid library generation, precise reaction control. chimia.chmerckmillipore.com | Reductive amination, peptide coupling, derivatization of the amino and carboxyl groups. |

Development of Novel Catalytic Systems for Transformations of the Compound

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for the transformation of this compound is a vibrant area of research. The focus lies on achieving high efficiency, selectivity (chemo-, regio-, and stereoselectivity), and sustainability.

Recent advances in the catalytic asymmetric synthesis of β-amino acids and their esters provide a roadmap for future research on this specific compound. rsc.orgnih.gov Key areas of development include:

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are powerful tools for various transformations. psu.eduillinois.edu For this compound, research could focus on developing catalysts for cross-coupling reactions to introduce diverse substituents, or for asymmetric hydrogenations to control stereochemistry. psu.edu

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. frontiersin.orgnih.gov Chiral aldehyde catalysis, for example, has shown promise in the asymmetric functionalization of amino acid esters. frontiersin.orgnih.gov Developing organocatalysts for the enantioselective derivatization of the α- or β-position of this compound is a promising direction.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. rsc.org Lipases and proteases could be employed for the enantioselective hydrolysis or amidation of this compound, while transaminases could be used for the synthesis of chiral analogues. rsc.orgmdpi.com

| Catalytic System | Potential Transformation of this compound | Advantages |

| Transition Metal Catalysis | Asymmetric hydrogenation, cross-coupling reactions. psu.eduillinois.edu | High efficiency, broad substrate scope. |

| Organocatalysis | Enantioselective α- and β-functionalization. frontiersin.orgnih.gov | Metal-free, environmentally benign. |

| Biocatalysis | Kinetic resolution, asymmetric synthesis of analogues. rsc.orgmdpi.com | High enantioselectivity, mild reaction conditions. |

Potential in Advanced Materials Science Through Derivatization

The unique structural features of β-amino acids, such as this compound, make them attractive building blocks for the creation of advanced materials with tailored properties. nih.gov Derivatization of its amino and carboxylic acid functionalities allows for its incorporation into a variety of polymeric and supramolecular structures.

Peptidomimetics and Foldamers: β-amino acids can be used to create peptides with unnatural backbones, known as β-peptides. These structures can adopt stable secondary structures, similar to α-peptides, but are resistant to enzymatic degradation. nih.govacs.org Derivatives of this compound could be incorporated into β-peptides to design novel biomaterials for applications in drug delivery, tissue engineering, and as antimicrobial agents. acs.orgresearchgate.net

Functional Polymers: The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. Polyamides and polyesters containing this building block could exhibit unique properties, such as chirality and the ability to form specific secondary structures, which could be exploited in areas like chiral separations or as stimuli-responsive materials.

Self-Assembling Materials: The strategic placement of functional groups on derivatives of this compound can drive their self-assembly into well-defined nanostructures, such as nanotubes, nanofibers, and gels. nih.gov These materials could find applications in areas ranging from electronics to biomedicine. The use of amino acid-based surfactants to direct the synthesis of mesoporous silica (B1680970) with ordered pore structures is an example of this potential. researchgate.net

Challenges and Opportunities in Stereocontrol and Scale-Up Research

Despite the promise, significant challenges remain in the stereoselective synthesis and industrial-scale production of chiral β-amino acid esters like this compound.

Stereocontrol: The presence of a stereocenter at the β-position is crucial for many of its potential applications, particularly in pharmaceuticals and materials science. Achieving high levels of stereocontrol remains a key challenge.

Diastereoselectivity and Enantioselectivity: Many synthetic routes to β-amino acids produce racemic or diastereomeric mixtures, requiring challenging separation steps. psu.edu Developing highly stereoselective catalytic methods is therefore a primary objective. nih.govnih.gov

Chiral Recognition: Understanding the principles of chiral recognition is fundamental to designing effective chiral catalysts and separation methods. nih.govrsc.org

Scale-Up: Transitioning a synthetic route from the laboratory to an industrial scale presents numerous hurdles.

Process Optimization: Reaction conditions that are optimal on a small scale may not be directly transferable. scirp.org Thorough process development and optimization are required to ensure efficiency, safety, and cost-effectiveness at scale.

Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is critical for economic viability and sustainability. whiterose.ac.uk

Purification: The purification of the final product to the required specifications can be a significant cost driver in large-scale production. researchgate.net

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, catalysis, chemical engineering, and materials science. The opportunities that lie in successfully addressing these issues are vast, paving the way for the widespread application of this compound and its derivatives in various fields of science and technology.

常见问题

Q. What are the established synthetic routes for 3-Amino-4-ethoxy-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions between amino-protected intermediates and ethoxy-oxobutanoic acid derivatives. For example, a multi-step approach might include:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.

- Step 2 : Esterification or nucleophilic substitution to introduce the ethoxy group at the 4-position.

- Step 3 : Deprotection under acidic or catalytic hydrogenation conditions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically impact yield. Polar aprotic solvents like DMF enhance nucleophilicity, while lower temperatures minimize decomposition of sensitive intermediates .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., ethoxy CH at ~1.2 ppm and NH protons at ~5.5 ppm) and confirm molecular connectivity.

- X-ray Crystallography : Single-crystal diffraction resolves the 3D structure, with software like SHELXL refining positional and thermal displacement parameters. Hydrogen bonding between the amino and oxo groups stabilizes the crystal lattice .

- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and amino (N-H, ~3300 cm) groups validate functional groups .

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

The molecule contains:

- 4-Oxobutanoic acid backbone : The ketone group participates in nucleophilic additions (e.g., Grignard reactions) and keto-enol tautomerism.

- Ethoxy group : Electron-donating effects stabilize adjacent carbonyl groups but may hinder ester hydrolysis under basic conditions.

- Amino group : Acts as a nucleophile in amide bond formation or metal coordination. These groups enable applications in peptide mimetics or metal-organic frameworks .

Q. What analytical techniques are used to assess the purity of this compound?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection at 210–260 nm separate impurities.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular mass ([M+H] at m/z 178.1).

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and O .

Q. How does the ethoxy substituent affect the compound’s solubility and stability?

The ethoxy group increases lipophilicity, reducing aqueous solubility but enhancing stability in organic solvents. Stability studies under varying pH (e.g., 2–12) reveal degradation via hydrolysis of the ester group in acidic conditions, requiring storage at neutral pH and low temperatures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Discrepancies (e.g., poor R-factors or electron density mismatches) are addressed by:

- Twinning Analysis : Using SHELXL to model twinned crystals via HKLF 5 format.

- Disorder Modeling : Refining occupancies of disordered ethoxy or amino groups with PART instructions.

- Validation Tools : PLATON (ADDSYM) checks for missed symmetry, while OLEX2 integrates refinement and validation workflows .

Q. What strategies are employed to analyze the stereochemical purity of enantiomeric this compound?

- Chiral HPLC : Using cellulose-based columns (Chiralpak IC) with hexane:isopropanol mobile phases to resolve (R)- and (S)-enantiomers.

- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration.

- X-ray Anomalous Dispersion : Assigns configuration via Bijvoet differences in heavy-atom derivatives .

Q. How do solvent effects and pH influence tautomeric equilibria in this compound?

In aqueous solutions (pH 7–9), the oxo group stabilizes the keto form, while non-polar solvents (e.g., toluene) favor enol tautomers. H NMR titration (DO/DMSO-d) tracks tautomer ratios via chemical shifts of α-protons (~3.5 ppm for keto vs. ~5.8 ppm for enol) .

Q. What computational methods model the electronic structure and reaction pathways of this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps predict reactivity).

- Molecular Dynamics (MD) : Simulates solvation effects in water/ethanol mixtures using AMBER force fields.

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) maps energy profiles for amide bond formation .

Q. How can researchers address conflicting spectroscopic data in mechanistic studies?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) are resolved by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。